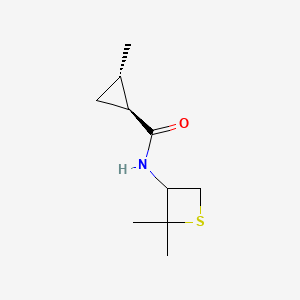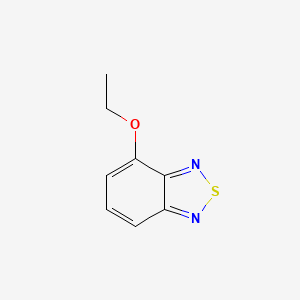![molecular formula C7H5N3O3 B15234405 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B15234405.png)
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system that includes a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one typically involves the nitration of 6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one. This can be achieved using a mixture of sulfuric acid and nitric acid under controlled conditions . The reaction is highly selective, leading to the formation of the nitro derivative at the 3-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive and hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions to facilitate nucleophilic substitution.
Major Products
Reduction: The major product is 3-amino-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor modulation, providing insights into biochemical pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The nitro group is crucial for its activity, as it can participate in redox reactions and form reactive intermediates that interact with the target proteins.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-5-one: The parent compound without the nitro group.
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]imidazole: A similar compound with a chloro substituent instead of a nitro group.
Uniqueness
3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic modifications and functional studies.
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
3-nitro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H5N3O3/c11-7-5-1-4(10(12)13)2-8-6(5)3-9-7/h1-2H,3H2,(H,9,11) |
InChI Key |
PONVUVYDNJTYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-2-yl]boronic acid](/img/structure/B15234323.png)

![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate](/img/structure/B15234336.png)
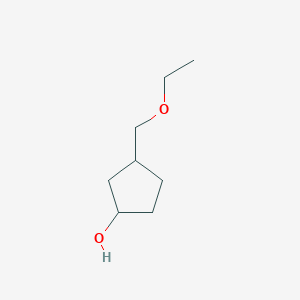
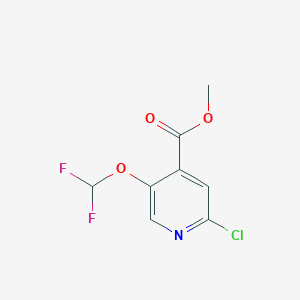
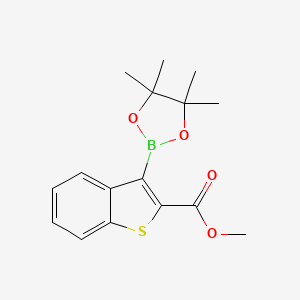

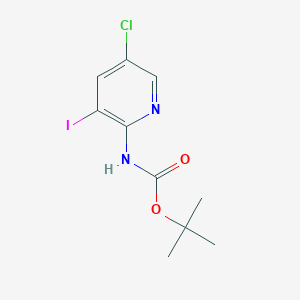
![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)
